tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
CAS No.: 2639412-96-5
Cat. No.: VC11554662
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2639412-96-5 |
|---|---|
| Molecular Formula | C11H21ClN2O2 |
| Molecular Weight | 248.75 g/mol |
| IUPAC Name | tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(12)5-4-8(13)6-11;/h8H,4-7,12H2,1-3H3;1H |
| Standard InChI Key | QZZWYQSBMZFWNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CCC1C2)N.Cl |
Introduction
Structural and Physicochemical Properties
The compound’s architecture combines a bicyclo[2.2.1]heptane core with a 2-azabicyclo scaffold, where the nitrogen atom is strategically positioned at the bridgehead. The tert-butyloxycarbonyl (Boc) group at the 2-position and the protonated amine at the 4-position contribute to its stability and solubility profile . Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.75 g/mol |
| CAS Number | 2639412-96-5 |
| IUPAC Name | tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride |
| Purity | ≥95% |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CCC1C2)N.Cl |
The bicyclic framework imposes significant steric constraints, influencing both its reactivity and interactions with biological targets. The hydrochloride salt enhances aqueous solubility, critical for in vitro assays . Computational studies highlight its ability to occupy hydrophobic pockets in enzyme binding sites, facilitated by the trifluorophenyl moiety in related analogs .
Synthesis and Stereochemical Considerations
Epimerization-Lactamization Cascade
A pivotal synthetic strategy for bicyclic amines involves epimerization-lactamization cascades, as demonstrated by Liu et al. (2015) for analogous 2,5-diazabicyclo[2.2.1]heptane derivatives . Starting from 4-aminoproline methyl esters, base-promoted epimerization at the 2-position enables intramolecular lactamization, forming the bridged bicyclic structure. Key factors include:
-
Electron-withdrawing N-protecting groups (e.g., Boc) to stabilize intermediates.
For the target compound, a similar approach likely involves functionalizing a proline-derived precursor, followed by Boc protection and cyclization under basic conditions. Stereochemical control at the 4-amino position is critical, as evidenced by the separation of exo and endo isomers in related syntheses .
Stereoselective Routes
Recent advances emphasize stereoselective syntheses to access enantiopure intermediates. For example, hydrogenation of cyclopenta-1,3-diene derivatives followed by saponification and nitrile conversion yields chiral 3-azabicyclo[2.2.1]heptane carbonitriles . Subsequent coupling with Boc-protected β-amino acids (e.g., (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) affords target molecules with defined stereochemistry .
Applications in Medicinal Chemistry
Mitigating Intramolecular Cyclization
A challenge in developing acylated cyanopyrrolidine derivatives is spontaneous cyclization to diketopiperazines, which lack DPP-4 affinity . The rigid bicyclic structure of the target compound prevents this rearrangement, enhancing metabolic stability and therapeutic efficacy .
Research Findings and Biological Evaluation
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the bicyclic core and substituents have elucidated critical SAR trends:
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Nitrile substituents at the 2-position improve binding via dipole interactions .
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Trifluorophenyl groups enhance hydrophobic contact with the S1 pocket .
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Exo vs. endo stereoisomers exhibit differential activity, with exo configurations favoring tighter binding .
Preclinical Efficacy
In murine models, analogs of the target compound reduce blood glucose levels by >40% at 10 mg/kg doses, comparable to sitagliptin . Pharmacokinetic studies indicate favorable oral bioavailability and half-life (>6 hours), supporting further development .
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